molecular formula C6H3BrFI B1342649 1-Bromo-2-fluoro-3-iodobenzene CAS No. 958458-89-4

1-Bromo-2-fluoro-3-iodobenzene

Cat. No. B1342649
M. Wt: 300.89 g/mol
InChI Key: AEBOPKUWEXVTNN-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has not been directly studied in the provided papers. However, its structural analogs, such as 1-bromo-2-iodobenzenes and 1-bromo-2-fluorobenzenes, have been utilized in various chemical syntheses and transformations. These compounds serve as intermediates in the preparation of more complex molecules, including benzofurans, benzothioamides, and heterocyclic compounds .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves catalytic processes or halogen exchange reactions. For instance, 1-bromo-2-iodobenzenes can be coupled with beta-keto esters in the presence of a CuI catalyst to form 2,3-disubstituted benzofurans . Similarly, 1-bromo-2-fluorobenzenes can be synthesized from bromodeboronation reactions of aryl boronic acids, demonstrating the versatility of halogenated benzenes in organic synthesis . These methods could potentially be adapted for the synthesis of 1-bromo-2-fluoro-3-iodobenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is significantly influenced by the presence of halogen atoms. Studies using spectroscopic techniques such as FT-IR, FT-Raman, and NMR have provided insights into the vibrational frequencies, molecular geometry, and electronic properties of these compounds . The electronic structure, including HOMO and LUMO energies, indicates that charge transfer occurs within the molecule, which can affect its reactivity .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including nucleophilic aromatic substitution, which is a common method for introducing radioisotopes such as fluorine-18 into aromatic rings . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles have been shown to yield six-membered heterocycles . These reactions highlight the reactivity of halogenated benzenes and their potential use in synthesizing labeled compounds for imaging and tracing studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the halogen substituents. The presence of bromine and fluorine atoms affects the geometry of the benzene ring and its vibrational modes . The solvent effect on NMR spectral parameters has been observed, indicating that the environment can significantly impact the properties of these molecules . Additionally, thermodynamic properties such as heat capacities, entropies, and enthalpy changes have been calculated, providing further understanding of the stability and reactivity of these compounds .

Scientific Research Applications

Vibrational Spectroscopy Studies

1-Bromo-2-fluoro-3-iodobenzene has been a subject of interest in vibrational spectroscopy. Research conducted by Kwon, Kim, and Kim (2002) on halobenzene cations, including compounds similar to 1-bromo-2-fluoro-3-iodobenzene, revealed detailed insights into their vibrational spectra in ground and excited electronic states. This study is significant for understanding the fundamental vibrational properties of such molecules, which has implications in various fields of chemistry and material science (Kwon, Kim, & Kim, 2002).

Domino Synthesis Processes

The compound has been utilized in the CuI-catalyzed domino process to synthesize benzofurans, as studied by Lu, Wang, Zhang, and Ma (2007). This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, showcasing the compound's utility in complex organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Radiolysis Studies

Research by Naik and Mohan (2005) focused on the radiolysis of dihalobenzenes, including compounds like 1-bromo-2-fluoro-3-iodobenzene. This study is crucial for understanding the behavior of such compounds under radiation, which is vital for applications in radiation chemistry and environmental studies (Naik & Mohan, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

1-bromo-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBOPKUWEXVTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597726
Record name 1-Bromo-2-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-iodobenzene

CAS RN

958458-89-4
Record name 1-Bromo-2-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gilmore, D Hwang, JM Crissy… - Tetrahedron …, 2020 - Elsevier
… Our synthetic sequence to the requisite bisethynylphenanthrene 10 again utilized 1-bromo-2-fluoro-3-iodobenzene 3, which was subjected to Stille coupling using 1,2-bis(tributylstannyl)…

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